LEI 101 hydrochloride is a novel compound recognized for its selective action as a cannabinoid receptor type 2 (CB2) partial agonist. It exhibits significant potential in various therapeutic applications, particularly in mitigating nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. This compound has garnered attention due to its ability to target the peripheral cannabinoid system, showing over 100-fold selectivity for the CB2 receptor compared to the cannabinoid receptor type 1 (CB1) and minimal interaction with other enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (hFAAH) and monoacylglycerol lipase (MAGL) .
LEI 101 hydrochloride is classified as a synthetic cannabinoid and is primarily studied within the field of medicinal chemistry and pharmacology. It is synthesized for research purposes and is not yet widely available in clinical settings. Its structure and activity profile suggest its utility in pain management and inflammation reduction, particularly in renal tissues affected by chemotherapy .
The synthesis of LEI 101 hydrochloride involves several steps that are critical for achieving its desired pharmacological properties. While specific details on the synthetic pathway are not extensively documented in the available literature, it typically includes:
LEI 101 hydrochloride possesses a complex molecular structure characterized by specific functional groups that confer its selective binding properties. While detailed structural data is not provided in the sources, compounds of this class typically feature:
The molecular weight and specific chemical formula would be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity of synthesized compounds .
The reactivity of LEI 101 hydrochloride can be assessed through various chemical reactions typical of cannabinoid compounds:
The compound's stability under physiological conditions can also be studied through degradation experiments that monitor changes over time when exposed to biological fluids .
LEI 101 hydrochloride acts primarily as a partial agonist at the CB2 receptor. The mechanism involves:
Data from preclinical studies indicate that LEI 101 effectively reduces inflammatory markers and improves kidney function in animal models subjected to cisplatin-induced damage .
The physical and chemical properties of LEI 101 hydrochloride are crucial for understanding its behavior in biological systems:
These properties influence formulation strategies for potential therapeutic applications .
LEI 101 hydrochloride demonstrates potential applications primarily in scientific research focused on:
Research continues to explore these applications through preclinical trials aimed at establishing efficacy and safety profiles .
Cannabinoid receptor type 2 (CB2) represents a compelling therapeutic target within the endocannabinoid system due to its predominant expression in peripheral tissues and immune cells, and its minimal presence in the central nervous system. This distinctive distribution profile enables researchers to exploit CB2 activation for managing inflammatory processes while circumventing the psychotropic effects associated with central cannabinoid receptor type 1 (CB1) activation. Selective CB2 agonists have emerged as promising candidates for treating conditions involving inflammation, oxidative stress, and tissue injury without producing cannabis-like central effects [2] [4] [6].
LEI 101 hydrochloride (3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride) exemplifies the evolution of CB2-targeted pharmacology. It functions as a potent and selective partial agonist at CB2 receptors, demonstrating a pEC₅₀ value of 8.0 in functional assays. Binding studies reveal exceptional selectivity (>100-fold) for CB2 over CB1 receptors, with negligible interaction with endocannabinoid hydrolytic enzymes (hFAAH, MAGL, DAGL, or NAPE-PLD) or off-target activity against serine hydrolases in activity-based protein profiling assays [1] [3] [5]. This pharmacological profile positions LEI 101 as a superior experimental tool compared to earlier CB2 agonists that exhibited significant CB1 cross-reactivity or poor bioavailability, factors that previously hampered clinical translation of cannabinoid-based therapeutics [4] [6].
Table 1: Comparative Pharmacological Profile of Select CB2 Agonists
Compound | CB2 pEC₅₀/pKᵢ | CB1 Selectivity Fold | Functional Activity | Key Limitations |
---|---|---|---|---|
LEI 101 HCl | 8.0 | >100 | Partial agonist | None identified |
WIN 55,212-2 | 7.3 | ~10 | Full agonist | Significant CB1 agonism |
JWH-133 | 8.1 | ~200 | Full agonist | Low oral bioavailability |
HU-308 | 8.3 | ~300 | Full agonist | Limited tissue distribution |
LEI 101 hydrochloride embodies the concept of peripherally restricted therapeutics through deliberate molecular design optimizing oral bioavailability while minimizing blood-brain barrier penetration. Pharmacokinetic studies in mice demonstrate excellent oral absorption, achieving maximal plasma concentrations conducive to therapeutic efficacy. Crucially, tissue distribution analysis reveals high concentrations in therapeutically relevant peripheral organs—kidney and liver—with significantly reduced brain penetration. This peripheral restriction was functionally validated using the tetrad assay for cannabimimetic activity (measuring catalepsy, hypothermia, analgesia, and locomotor activity), where LEI 101 administration up to 60 mg·kg⁻¹ (p.o.) produced no central effects [2] [4] [6].
The therapeutic implications of this profile are profound in inflammatory disease models. In cisplatin-induced nephrotoxicity, LEI 101 administered orally (3 or 10 mg·kg⁻¹) or intraperitoneally demonstrated dose-dependent protection against renal dysfunction. Treated animals exhibited significantly attenuated increases in serum creatinine and blood urea nitrogen (BUN), markers of kidney damage. Histopathological analysis confirmed reduced tubular necrosis, cast formation, and apoptotic cell death. Mechanistically, these benefits correlated with diminished renal oxidative stress (reduced 4-hydroxy-2-nonenal (4-HNE) adducts and nitrotyrosine formation) and inflammation (decreased pro-inflammatory cytokine expression). Crucially, all protective effects were abolished in CB2 receptor knockout mice, confirming CB2 receptor-specificity [2] [4] [6].
Table 2: Tissue Distribution Profile of LEI 101 Hydrochloride in Mice
Tissue | Concentration (µg/g) | Brain:Plasma Ratio | Functional Correlation |
---|---|---|---|
Kidney | High | 0.15 | Target site for nephroprotection |
Liver | High | 0.18 | Metabolic clearance site |
Plasma | Therapeutic | 1.0 | Systemic exposure reference |
Brain | Minimal | 0.1 | Absence of CNS effects in tetrad assay |
Beyond nephroprotection, the compound demonstrates efficacy in neuropathic pain models through peripheral mechanisms. Systematic optimization of its core 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold balanced lipophilicity and basicity to enhance receptor residence time while minimizing hERG channel affinity (pKᵢ < 4), reducing potential cardiovascular liabilities [5] [7] [9]. Structure-kinetic relationship studies involving 24 structural analogs demonstrated that increased lipophilicity of alkyl substituents—but not amine substituents—positively correlated with prolonged CB2 receptor residence time and enhanced functional potency in both GTPγS (G-protein activation) and β-arrestin recruitment assays [7] [8]. This precise engineering establishes LEI 101 hydrochloride as a prototype for developing peripherally-acting CB2 agonists with optimized target engagement kinetics for inflammatory and oxidative stress-related pathologies.
Table 3: LEI 101 Hydrochloride and Key Structural Derivatives
Compound Name | Chemical Structure | CB2 Receptor Residence Time | Oral Bioavailability (%) |
---|---|---|---|
LEI 101 hydrochloride | 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione hydrochloride | Intermediate | 100% |
LEI 101 analog (Increased alkyl lipophilicity) | Cyclopropyl → cyclohexyl modification | Extended | 85% |
LEI 101 analog (Decreased alkyl lipophilicity) | Cyclopropyl → methyl modification | Shortened | 92% |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2